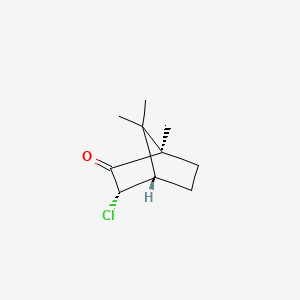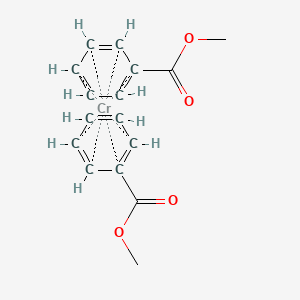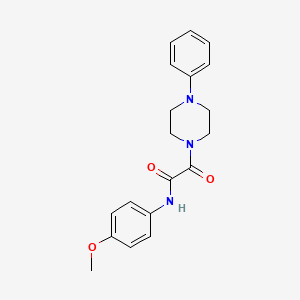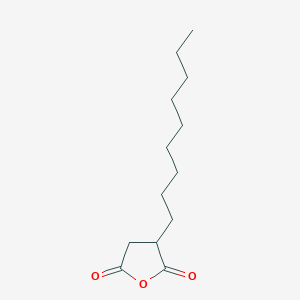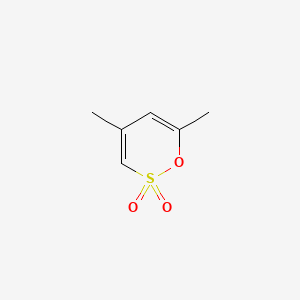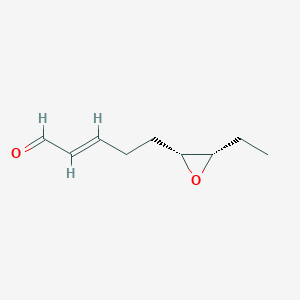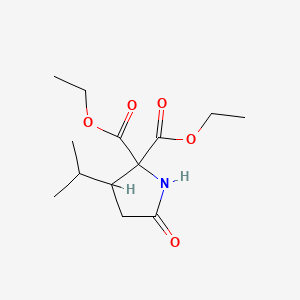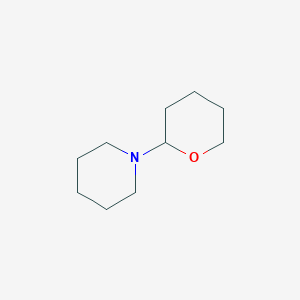![molecular formula C20H13NS B14749919 13H-dibenzo[b,i]phenothiazine CAS No. 258-78-6](/img/structure/B14749919.png)
13H-dibenzo[b,i]phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13H-dibenzo[b,i]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its unique structure, which includes two benzene rings fused to a thiazine ring. Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their intriguing chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13H-dibenzo[b,i]phenothiazine typically involves the fusion of benzene rings with a thiazine ring. One common method is the ring-fusion approach, which extends the conjugation length of phenothiazines. This method involves the oxidative coupling of amines under visible-light irradiation, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient photocatalytic systems to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 13H-dibenzo[b,i]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the electron-rich nature of the sulphur and nitrogen heteroatoms in the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulphur atoms, with reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted phenothiazines, which can have different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
13H-dibenzo[b,i]phenothiazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 13H-dibenzo[b,i]phenothiazine involves its interaction with molecular targets through its electron-rich sulphur and nitrogen atoms. These interactions can lead to various effects, such as the generation of reactive oxygen species in photoredox reactions or the stabilization of charge carriers in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound with a simpler structure.
Benzo[b]phenothiazine: A similar compound with one benzene ring fused to the thiazine ring.
Naphtho[2,3-b]phenothiazine: Another extended phenothiazine with a naphthalene ring fused to the thiazine ring.
Uniqueness: 13H-dibenzo[b,i]phenothiazine stands out due to its extended conjugation length, which enhances its photophysical and redox properties. This makes it particularly effective in applications requiring strong excited-state reduction potential and efficient photocatalytic performance .
Eigenschaften
CAS-Nummer |
258-78-6 |
|---|---|
Molekularformel |
C20H13NS |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-thia-13-azapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-11-19-17(9-13(15)5-1)21-18-10-14-6-2-4-8-16(14)12-20(18)22-19/h1-12,21H |
InChI-Schlüssel |
YWQCUOPMWQPZTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



